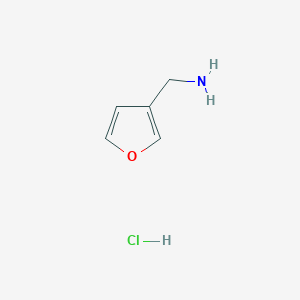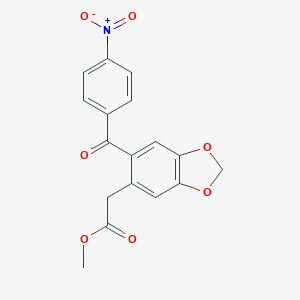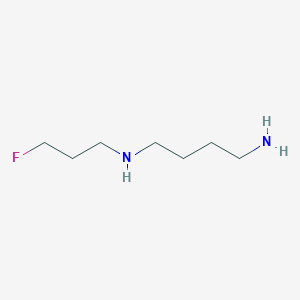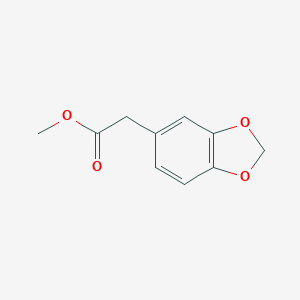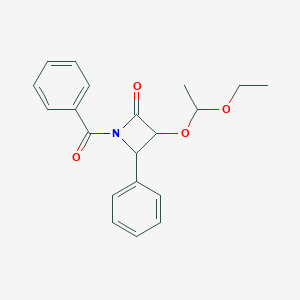
Paclitaxel side chain NO 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paclitaxel side chain NO 1 is used in the synthesis of Paclitaxel, a chemotherapy medication used to treat various types of cancer . It has a molecular formula of C20H21NO4 and a molecular weight of 339.39 . The IUPAC name is 1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one .
Synthesis Analysis
Paclitaxel side chain NO 1 is synthesized from the N-benzylidene derivative of (S)-(-)-1-(p-mathoxyphenyl)propyl-1-amine, which is obtained by a new resolution procedure . This derivative exhibits moderate selectivity in the reaction with 2-acetoxyketene . The (S)-(-)-1-(p-methoxyphenyl)propyl group can be oxidatively cleaved from the resultant β-lactam, an important precursor for taxane semi-synthesis .
Molecular Structure Analysis
The pharmacological activity of Paclitaxel is mainly determined by the ester side chain at the C-13 position, the A ring, the C-2 benzoyl group, and the oxetane ring in its structure . The phenyl rings located on the side chain indicate lipophilicity, revealing that the side chain is more hydrophobic than the main taxane ring .
Chemical Reactions Analysis
Paclitaxel side chain NO 1 shows the highest solubility in PEG 400 due to the possible hydrophobic interaction of the drug with polyethylene chains . The solubility of Paclitaxel in ethanol is higher than its aqueous solubility, accentuating the importance of hydrogen bonding .
Physical And Chemical Properties Analysis
Paclitaxel side chain NO 1 has a boiling point of 464.8±55.0°C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It is highly lipophilic and poorly water-soluble with a logP value of approximately 4 and aqueous solubility of less than 0.01 mg/mL .
Safety And Hazards
Orientations Futures
Researchers are exploring various methods such as chemical synthesis, artificial culture, microbial fermentation, and tissue cell culture to obtain Paclitaxel to meet the clinical demand for this drug . More than twenty routes for the semi-synthesis of Paclitaxel have been reported, and three different types of side chains, including linear phenylisoserine, β-lactam tetracyclic, and oxazolidine pentacyclic, are primarily utilized to react with 7-triethylsilyl baccatin III (7-TES-baccatin III), which is then deprotected to produce Paclitaxel .
Propriétés
IUPAC Name |
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-14(2)25-18-17(15-10-6-4-7-11-15)21(20(18)23)19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYLUBKWRZCOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paclitaxel side chain NO 1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

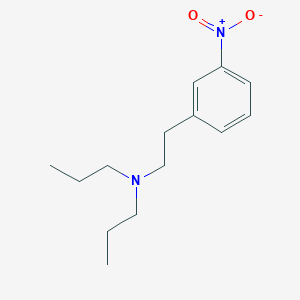
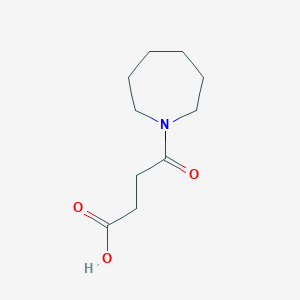
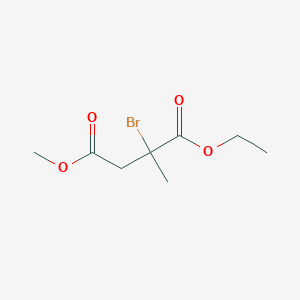
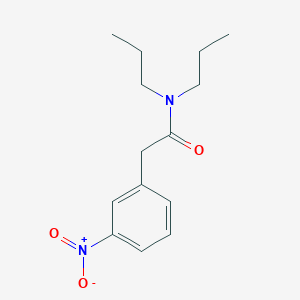

![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)

